An In-Depth Technical Guide to the Chemical Properties and Applications of N-α-Benzyloxycarbonyl-N-γ-xanthyl-L-glutamine (Z-Gln(Xan)-OH)
An In-Depth Technical Guide to the Chemical Properties and Applications of N-α-Benzyloxycarbonyl-N-γ-xanthyl-L-glutamine (Z-Gln(Xan)-OH)
This guide provides a comprehensive technical overview of Z-Gln(Xan)-OH, a critical protected amino acid derivative for advanced peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and strategic applications of Z-Gln(Xan)-OH, offering field-proven insights into its effective utilization.
Executive Summary: The Strategic Advantage of Dual Protection
In the intricate field of peptide synthesis, the successful incorporation of glutamine residues presents a significant challenge. The primary obstacles are the propensity of the glutamine side-chain amide to undergo intramolecular cyclization to form a pyroglutamyl species, which terminates peptide chain elongation, and its poor solubility in common organic solvents. Z-Gln(Xan)-OH is a strategically designed derivative that overcomes these hurdles through a dual-protection strategy. The benzyloxycarbonyl (Z) group provides robust, temporary protection of the α-amino group, while the bulky xanthyl (Xan) group shields the γ-amide. This combination not only prevents undesirable side reactions but also enhances solubility, leading to higher coupling efficiencies and purer final peptide products.
Core Chemical and Physical Properties
Z-Gln(Xan)-OH, with the chemical name (S)-2-(benzyloxycarbonylamino)-5-((9H-xanthen-9-yl)amino)-5-oxopentanoic acid, is a white to yellowish crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 327981-01-1 | [1] |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [1] |
| Molecular Weight | 460.48 g/mol | [1] |
| Appearance | White to yellowish crystalline solid | |
| Density (Predicted) | 1.36 g/cm³ | [1] |
Solubility Profile
| Solvent | Solubility | Rationale and Application Notes |
| N,N-Dimethylformamide (DMF) | High | The solvent of choice for most solid-phase peptide synthesis (SPPS) coupling reactions. The high solubility of Z-Gln(Xan)-OH in DMF ensures efficient and complete reactions. |
| Dichloromethane (DCM) | Moderate to High | Commonly used for resin swelling and washing steps in SPPS. Good solubility in DCM is advantageous for handling and purification. |
| Dimethyl Sulfoxide (DMSO) | High | A powerful solvent often used for challenging sequences or poorly soluble peptides. Z-Gln(Xan)-OH is expected to be highly soluble in DMSO. |
| Methanol (MeOH) | Moderate | Can be used in purification and for dissolving the compound for analytical purposes. |
| Water | Low | The hydrophobic nature of the Z and Xan groups renders the compound poorly soluble in aqueous solutions. |
The Chemistry of Protection: Rationale and Reactivity
The choice of protecting groups is a cornerstone of successful peptide synthesis.[3] The Z and Xan groups in Z-Gln(Xan)-OH are selected for their distinct yet complementary properties.
The Benzyloxycarbonyl (Z) Group: A Robust Amine Protection
The benzyloxycarbonyl (Z or Cbz) group is a well-established and robust protecting group for the α-amino function.[3] It is stable under a wide range of conditions, including the basic conditions often used for coupling reactions. The primary method for its removal is catalytic hydrogenolysis (e.g., H₂/Pd-C), which offers a mild and orthogonal deprotection strategy that does not affect most other protecting groups or the peptide backbone.[3]
The Xanthyl (Xan) Group: Preventing Side Reactions and Enhancing Solubility
The xanthyl (Xan) group serves a dual purpose:
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Prevention of Pyroglutamate Formation: The bulky xanthyl group provides steric hindrance around the side-chain amide, effectively preventing the intramolecular cyclization that leads to the formation of a pyroglutamyl residue.[4] This is particularly critical when glutamine is at the N-terminus of a peptide.
-
Enhanced Solubility: The large, hydrophobic nature of the xanthyl group significantly improves the solubility of the glutamine derivative in organic solvents, which is a common issue with protected glutamine residues.[2]
The Xan group is notably acid-labile and can be cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA).[5] This property is highly advantageous in Boc-SPPS, where the Xan group can be removed simultaneously with the N-terminal Boc group during the standard deprotection step.[5]
Caption: Functional components of Z-Gln(Xan)-OH.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of Z-Gln(Xan)-OH in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit characteristic signals for the protons of the glutamine backbone, the benzyloxycarbonyl group, and the xanthyl group.
-
Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm corresponding to the protons of the phenyl ring (from the Z group) and the fused aromatic rings of the xanthyl group.
-
Benzylic Protons (Z group): A singlet or a pair of doublets around 5.1 ppm for the -CH₂- protons of the benzyloxycarbonyl group.
-
Glutamine Protons: The α-CH proton would appear as a multiplet around 4.3 ppm. The β- and γ-CH₂ protons would be observed as multiplets between 1.8 and 2.5 ppm.
-
Xanthyl Proton: A characteristic signal for the methine proton of the xanthyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show a number of distinct signals corresponding to the carbon atoms in the molecule.
-
Carbonyl Carbons: Signals for the carboxyl group and the two amide carbonyl carbons would be expected in the range of 170-175 ppm.
-
Aromatic Carbons: A series of signals between 115 and 150 ppm for the carbons of the aromatic rings.
-
Benzylic Carbon (Z group): A signal around 67 ppm for the -CH₂- carbon of the Z group.
-
Glutamine Carbons: The α-carbon would appear around 53 ppm, with the side-chain carbons resonating at lower fields.
FT-IR Spectroscopy
The FT-IR spectrum would display characteristic absorption bands for the various functional groups present in Z-Gln(Xan)-OH.
-
N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amide groups.
-
C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹, and aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
C=O Stretching: Strong absorption bands between 1650 and 1750 cm⁻¹ due to the stretching vibrations of the carboxyl and amide carbonyl groups.
-
C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the carboxyl and benzyloxycarbonyl groups.
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), Z-Gln(Xan)-OH would be expected to show a prominent pseudomolecular ion [M+H]⁺ at m/z 461.48 and/or a sodium adduct [M+Na]⁺ at m/z 483.46. Fragmentation patterns would likely involve the loss of the protecting groups.
Experimental Protocols
Synthesis of Z-Gln(Xan)-OH
This protocol is adapted from general procedures for the synthesis of xanthyl-protected glutamine derivatives.
Materials:
-
Z-Gln-OH (N-α-benzyloxycarbonyl-L-glutamine)
-
Xanthydrol
-
Glacial Acetic Acid
-
Diethyl Ether
Procedure:
-
In a round-bottom flask, dissolve Z-Gln-OH and a molar equivalent of xanthydrol in glacial acetic acid.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly add the reaction mixture to a stirred beaker of cold diethyl ether to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with diethyl ether to remove unreacted starting materials and acetic acid.
-
Dry the product under vacuum to yield Z-Gln(Xan)-OH.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Caption: Workflow for the synthesis of Z-Gln(Xan)-OH.
Purity Assessment by RP-HPLC
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[4]
Procedure:
-
Prepare a 1 mg/mL stock solution of Z-Gln(Xan)-OH in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).[4]
-
Filter the sample through a 0.22 µm syringe filter.[4]
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas of the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[4]
Handling and Storage
Storage: Lyophilized Z-Gln(Xan)-OH should be stored at -20°C or colder for long-term stability, away from light and moisture. Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.
Handling: Handle Z-Gln(Xan)-OH in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.
Conclusion: A Valuable Tool for Peptide Synthesis
Z-Gln(Xan)-OH is a highly effective and strategically designed building block for the incorporation of glutamine residues in peptide synthesis. Its dual-protection strategy successfully mitigates the problematic side reactions associated with glutamine while enhancing its solubility in common organic solvents. These attributes lead to higher purity, increased yields, and a more streamlined synthesis of complex glutamine-containing peptides. For researchers and drug development professionals, Z-Gln(Xan)-OH represents a superior choice for the reliable and efficient synthesis of peptides.
References
- A Comparative Guide to the Purity of Crude Peptides Synthesized with Boc-Gln(Xan)-OH. (n.d.). BenchChem.
- 327981-01-1(Z-GLN(XAN)-OH) Product Description. (n.d.). ChemicalBook.
- Technical Support Information Bulletin 1161. (n.d.). Aapptec Peptides.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- A Technical Guide to the Synthesis and Preparation of Boc-Gln(Xan)-OH. (n.d.). BenchChem.
- Amino Acid-Protecting Groups. (n.d.).
- The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. (2026, January 18). Self-published.
- Application Notes for Coupling Boc-Gln(Xan)-OH in Peptide Synthesis. (n.d.). BenchChem.
- The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. (2026, January 18). Self-published.
